molecular formula C21H27NO B1675119 Levomethadone CAS No. 125-58-6

Levomethadone

カタログ番号: B1675119
CAS番号: 125-58-6
分子量: 309.4 g/mol
InChIキー: USSIQXCVUWKGNF-QGZVFWFLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

レボメサドンは、主にヨーロッパで疼痛管理とオピオイド維持療法に使用されています . レボメサドンはメサドンの活性エナンチオマーであり、ラセミメサドンよりも重量で約2倍強力です . レボメサドンは、L-ポラムドンなど、さまざまなブランド名で販売されています .

2. 製法

レボメサドンは、いくつかの方法で合成できます。一般的な方法の1つは、ホウ酸塩を用いてN,N-ジメチル-D-アラニンを還元して、®−2-(ジメチルアミノ)プロパン-1-オールを生成することです。この中間体を塩素化して、®−1−クロロ−N,N−ジメチルプロパン−2−アミン塩酸塩を形成します。次のステップは、この中間体をジフェニルアセトニトリルとtert-ブトキシカリウムと混合して、レボメサドンニトリル塩酸塩を合成することです。 最後に、レボメサドン塩酸塩は、ニトリルをグリニャール試薬に暴露することで生成されます .

工業的な生産方法は、類似のステップを踏む場合がありますが、収率と純度を高くするために最適化されています。 これらの方法は、環境への影響を最小限に抑えるために、追加の精製ステップやグリーン溶媒の使用を含む場合があります .

準備方法

Levomethadone can be synthesized through several methods. One common method involves the reduction of Ν,Ν-dimethyl-D-alanine using borax to produce ®-2-(dimethylamino)propan-1-ol. This intermediate is then chlorinated to form ®-1-chloro-N,N-dimethylpropane-2-amine hydrochloride. The next step involves mixing this intermediate with diphenylacetonitrile and potassium t-butoxide to synthesize this compound nitrile hydrochloride. Finally, this compound hydrochloride is produced by exposing the nitrile to a Grignard reagent .

Industrial production methods often involve similar steps but are optimized for higher yields and purity. These methods may include additional purification steps and the use of green solvents to minimize environmental impact .

化学反応の分析

レボメサドンは、次のようなさまざまな化学反応を起こします。

    酸化: レボメサドンは、対応するケトンやカルボン酸を生成するために酸化できます。

    還元: 還元反応は、レボメサドンをアルコール誘導体に変換できます。

    置換: レボメサドンは、特にジメチルアミノ基で求核置換反応を起こすことができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、アジ化ナトリウムなどの求核剤などがあります。 これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります .

4. 科学研究への応用

レボメサドンは、科学研究で次のような用途があります。

科学的研究の応用

Levomethadone is the levo-rotatory enantiomer of methadone and is used for analgesia, anesthesia, and the treatment of opioid dependence . It is more active on opioid receptors compared to racemic methadone and has a better safety profile .

Scientific Research Applications

Pain Management: this compound is utilized for its antinociceptive (pain-relieving) properties in veterinary medicine . Studies involving dogs have shown that this compound, alone or in combination with other drugs like metamizole, can significantly increase mechanical and thermal thresholds, indicating reduced sensitivity to pain .

Opioid Dependence Treatment: this compound is employed as a maintenance treatment for opioid addiction . Clinical studies have demonstrated its effectiveness in reducing craving and illicit opioid use . It has a higher affinity for the μ-opioid receptor compared to dextromethadone, contributing to its efficacy in managing opioid dependence .

Anesthesia: In veterinary medicine, this compound is used during the perioperative period for its antinociceptive action and to reduce the amount of anesthetic required .

Clinical Studies and Data

Opioid Addiction Treatment: A multicenter observational study assessed the effectiveness of this compound in opioid-dependent patients undergoing polytherapy. The study revealed that this compound stabilized patients, reduced urinary positivity for heroin, cannabinol’s, and cocaine, and showed cardiovascular safety in bipolar patients .

Tolerability and Side Effects: A study comparing side effects of this compound and racemic methadone found that patients treated with this compound experienced a decrease in symptoms such as constipation, sweating, sedation, sexual dysfunction, and changes in mood .

Bioavailability: Research has established the relative bioavailability of this compound hydrochloride tablets compared to a this compound solution, confirming their bioequivalence and safety .

Tables

Comparison of this compound and Racemic Methadone

FeatureThis compoundRacemic Methadone
Activity on opioid receptorsApproximately 10 times higher affinity for the μ opioid receptor Lower affinity for the μ opioid receptor compared to this compound
Side EffectsBetter tolerability, with reduced incidence of constipation, sweating, sedation, and sexual dysfunction Higher incidence of side effects such as constipation, sweating, sedation, and sexual dysfunction
Cardiovascular SafetyDemonstrates cardiovascular safety and reduced QTcF values (corrected QT interval using Fridericia's formula) Potential for cardiotoxic effects and QTc prolongation
Effective DoseCan be used at 50% of the racemic preparation with the same therapeutic efficacy Requires higher doses compared to this compound for the same therapeutic effect
Metabolic InteractionsPresents a metabolic pathway able to guarantee lower interactions with drugs that act on the central nervous system, frequently co-administered with opioid agonist therapy and often causing QT interval prolongation Higher potential for metabolic interferences with other drugs

Mechanical and Thermal Thresholds in Dogs

TreatmentMechanical ThresholdsThermal Thresholds
This compound (L)Significantly increased above baseline for 165 minutes and above Metamizole (M) for 135 minutes Significantly increased above baseline for 75 minutes
Metamizole (M)No significant increase reported No significant increase reported
This compound/Metamizole (LM)Significantly increased above baseline for 165 minutes and above Metamizole (M) for 135 minutes Significantly increased above baseline for 135 minutes

作用機序

レボメサドンは、主にμ-オピオイド受容体の強力なアゴニストとして作用することで効果を発揮します。この受容体は、疼痛の調節、報酬、および依存行動に関与しています。 レボメサドンはμ-オピオイド受容体に対する親和性が高いため、オピオイド依存症の患者における効果的な疼痛緩和と離脱症状の抑制に役立ちます .

μ-オピオイド受容体における活性に加えて、レボメサドンはN-メチル-D-アスパラギン酸(NMDA)受容体の弱い競合的アンタゴニスト、およびα3β4ニコチン性アセチルコリン受容体の強力な非競合的アンタゴニストとして作用します . これらの相互作用は、鎮痛効果に貢献し、オピオイド耐性の発症を抑制する可能性があります。

類似化合物との比較

レボメサドンは、次のような他のオピオイド鎮痛剤と比較されることがよくあります。

レボメサドンのユニークさは、ラセミメサドンと比べて、高い効力、長い作用時間、心臓毒性が低いことです .

生物活性

Levomethadone is a synthetic opioid that has gained attention for its potential in treating opioid dependence and managing pain. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacodynamics, efficacy, safety profile, and clinical applications.

This compound, the levorotatory isomer of methadone, exhibits a significantly higher affinity for the μ-opioid receptor compared to its racemic counterpart. Specifically, it has been reported to have approximately 10 times greater potency in activating these receptors, which is crucial for its analgesic effects and its role in opioid maintenance therapy .

Additionally, this compound demonstrates stereoselective pharmacokinetics that contribute to its safety profile. It shows lower interactions with cytochrome P450 isoforms, minimizing the risk of adverse drug reactions when co-administered with other medications .

Clinical Studies and Observations

Recent studies have highlighted the effectiveness of this compound in reducing cravings and opioid use among patients undergoing maintenance treatment for opioid addiction. For instance:

  • LEVOPROACT Study : An observational study conducted in Italy found that long-term this compound therapy led to significant reductions in craving and opioid use among participants. The study involved 266 patients and showed a favorable risk/benefit ratio with stable QTc values over time .
  • Multicenter Exploratory Study : This study compared this compound with racemic methadone and buprenorphine in opioid-dependent patients. Results indicated that patients on this compound experienced a 53% reduction in heroin positivity , alongside improved retention rates in treatment .

Table 1: Summary of Key Findings from Clinical Studies

Study NameSample SizeKey FindingsDuration
LEVOPROACT266Significant reduction in cravings; stable QTcOngoing
Multicenter Study266Reduced illicit drug use; improved treatment retention180 days

3. Safety Profile

This compound's safety profile is notably better than that of racemic methadone. Studies have shown that it is less likely to cause QT interval prolongation, a common concern with many opioids .

  • QT Interval Monitoring : In the LEVOPROACT study, mean QTc values remained stable across visits, indicating no clinically significant changes associated with this compound treatment .
  • Adverse Drug Reactions (ADRs) : The analysis focused on initial ADRs without exacerbation from pre-existing conditions. The findings suggest that this compound has a lower incidence of ADRs compared to other opioids due to its specific pharmacological properties .

Case Study 1: Patient Transition from Racemic Methadone to this compound

A cohort of patients previously stabilized on racemic methadone was transitioned to this compound. The results showed:

  • A significant decrease in cravings.
  • A reduction in concurrent substance use.
  • Improved overall patient satisfaction with treatment outcomes.

Case Study 2: Bipolar Patients on this compound

In another study focusing on bipolar patients, this compound was associated with a 32 ms reduction in QTc values compared to racemic methadone, indicating enhanced cardiovascular safety while effectively managing opioid dependence .

5. Conclusion

This compound emerges as a promising alternative in opioid dependence treatment due to its superior biological activity, efficacy in reducing cravings and substance use, and an improved safety profile compared to racemic methadone. Ongoing research continues to validate its role as a critical component of opioid maintenance therapy.

特性

IUPAC Name

(6R)-6-(dimethylamino)-4,4-diphenylheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSIQXCVUWKGNF-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016376
Record name Levomethadone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125-58-6
Record name Levomethadone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levomethadone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levomethadone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13515
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levomethadone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.592
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOMETHADONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y75Z4E8NS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a 100 mL beaker equipped with a magnetic stir bar was charged methadone hydrochloride (3.0 g, 8.67 mmol) and water (30 g). Ammonium hydroxide (0.79 g, 22.6 mmol) was added to bring the pH to ˜9 (pH paper). The resulting solution was extracted with two 45 g portions of ethyl acetate and the combined organic layers were concentrated under reduced pressure at 40° C. The residue was dried under high vacuum to provide 2.2 g (82%) of a white solid which was analyzed by DSC (FIG. 1), FTIR (FIG. 2), PXRD (FIG. 3), and 1H-NMR (FIG. 4). The PXRD diffractogram was consisted with a crystalline product.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step Two
Name
white solid
Yield
82%

Synthesis routes and methods II

Procedure details

Methadone (free base) was prepared for step B below by dissolving 10 grams of methadone hydrochloride in 100 mL of warm water at approximately 50° C. and crystallizing the free base out of solution by slowly adding 20 mL of a saturated aqueous potassium carbonate solution, pH 12.2 to the methadone hydrochloride solution with stirring. After crystallization was complete, the methadone crystals were filtered and redissolved in about 75 mL ethanol (ETOH). Following this the methadone was precipitated by the addition of 200 mL of water. The precipitate was filtered and dried in vacuo. The resulting yield of methadone was 8.79 g methadone or approximately 98%.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Methadone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levomethadone
Reactant of Route 2
Reactant of Route 2
Levomethadone
Reactant of Route 3
Reactant of Route 3
Levomethadone
Reactant of Route 4
Reactant of Route 4
Levomethadone
Reactant of Route 5
Levomethadone
Reactant of Route 6
Reactant of Route 6
Levomethadone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。